molecular formula C16H10BrFO3 B3011750 6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one CAS No. 1105193-28-9

6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one

Cat. No.: B3011750
CAS No.: 1105193-28-9
M. Wt: 349.155
InChI Key: ACKJNRSKPPPRJW-UHFFFAOYSA-N
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Description

6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromomethyl and fluorophenyl groups in its structure makes it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-4-one core, followed by the introduction of the bromomethyl and fluorophenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-(bromomethyl)-2-(4-fluorophenyl)-4-oxo-4H-chromen.

    Reduction: Formation of 6-methyl-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the chromen-4-one core can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(chloromethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one
  • 6-(bromomethyl)-2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one
  • 6-(bromomethyl)-2-(4-fluorophenyl)-4H-chromen-4-one

Uniqueness

6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one is unique due to the specific combination of bromomethyl and fluorophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxyl group also adds to its versatility in chemical modifications and potential therapeutic applications.

Biological Activity

6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its diverse biological activities, which include potential anticancer properties, enzyme inhibition, and anti-inflammatory effects. The unique structural features, such as the bromomethyl and fluorophenyl groups, contribute to its reactivity and biological interactions.

The synthesis of this compound typically involves multi-step organic reactions. The chromen-4-one core is synthesized first, followed by the introduction of the bromomethyl and fluorophenyl groups. Common reagents used in these reactions include sodium hydride and dimethylformamide (DMF) as a solvent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the fluorophenyl group enhances the compound's binding affinity to its targets, while the chromen-4-one core interacts with various biological pathways.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluated flavonoid derivatives against human non-small cell lung cancer A549 cells, revealing that certain compounds demonstrated IC50 values significantly lower than that of the standard chemotherapy drug 5-fluorouracil (5-FU). Specifically, compounds with halogen substitutions at the C-4' position showed enhanced cytotoxic effects, suggesting that similar modifications in this compound could yield potent anticancer agents .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In vitro studies indicated that certain derivatives could inhibit key enzymes involved in cancer progression and inflammation. For example, flavonoids have been shown to inhibit cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways . The presence of halogen atoms in the structure appears to enhance these inhibitory effects.

Case Studies

  • Anticancer Efficacy : A study reported that a related flavonol derivative induced apoptosis in A549 cells through mitochondrial and caspase-3-dependent pathways. This suggests that this compound may similarly induce apoptosis in cancer cells .
  • Enzyme Activity : Another investigation into chromene derivatives revealed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting dual inhibitory effects against these enzymes . This points to a potential neuroprotective role for compounds within this class.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
6l4'-BromoAnticancer0.46
6k4'-ChloroAnticancer3.14
6-(chloromethyl)-2-(4-fluorophenyl)Chlorine instead of BromineModerate Enzyme Inhibition-

The data indicates that halogen substitutions significantly affect both anticancer potency and enzyme inhibition capabilities.

Properties

IUPAC Name

6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFO3/c17-8-9-1-6-13-12(7-9)14(19)15(20)16(21-13)10-2-4-11(18)5-3-10/h1-7,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKJNRSKPPPRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)CBr)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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